Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate involves several steps. One common method includes the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride. This intermediate is then reacted with ethyl acetate in the presence of a base to yield this compound . The reaction conditions typically involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yield .
Chemical Reactions Analysis
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through pathways involving sulfonation and alkylation reactions .
Comparison with Similar Compounds
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate can be compared with other sulfonyl-containing compounds, such as sulfonamides and sulfonyl chlorides. Unlike sulfonamides, which are primarily used as antibiotics, this compound has broader applications in chemical synthesis and industrial processes . Similar compounds include:
Sulfonamides: Known for their antimicrobial properties.
Sulfonyl chlorides: Used as intermediates in organic synthesis.
Sulfonimidates: Utilized in the synthesis of other sulfur-containing compounds.
This compound stands out due to its unique cyclopropyl structure, which imparts distinct reactivity and stability compared to other sulfonyl compounds .
Properties
IUPAC Name |
ethyl 2-(1-chlorosulfonylcyclopropyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWDRAZULDGCEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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